molecular formula C9H13FN2O3 B14492634 1-(Butoxymethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione CAS No. 64407-71-2

1-(Butoxymethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione

Cat. No.: B14492634
CAS No.: 64407-71-2
M. Wt: 216.21 g/mol
InChI Key: WKDWVUQQDUNREH-UHFFFAOYSA-N
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Description

1-(Butoxymethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant role in biochemistry, particularly in nucleic acids. This compound is characterized by the presence of a butoxymethyl group and a fluorine atom attached to the pyrimidine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butoxymethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione typically involves the reaction of 5-fluorouracil with butoxymethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity. The reaction conditions are optimized to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Butoxymethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Nucleophilic Substitution: The butoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the fluorine atom or the pyrimidine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

1-(Butoxymethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in cancer research due to its structural similarity to nucleoside analogs.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Butoxymethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione involves its interaction with cellular enzymes and nucleic acids. The fluorine atom enhances the compound’s ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition disrupts DNA replication and cell division, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

    5-Fluorouracil: A well-known chemotherapeutic agent with a similar pyrimidine structure.

    1-(Methoxymethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione: A compound with a methoxymethyl group instead of butoxymethyl.

    1-(Ethoxymethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione: A compound with an ethoxymethyl group.

Uniqueness: 1-(Butoxymethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione is unique due to the presence of the butoxymethyl group, which can influence its lipophilicity and cellular uptake. This structural modification can potentially enhance its biological activity and therapeutic efficacy compared to similar compounds.

Properties

CAS No.

64407-71-2

Molecular Formula

C9H13FN2O3

Molecular Weight

216.21 g/mol

IUPAC Name

1-(butoxymethyl)-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C9H13FN2O3/c1-2-3-4-15-6-12-5-7(10)8(13)11-9(12)14/h5H,2-4,6H2,1H3,(H,11,13,14)

InChI Key

WKDWVUQQDUNREH-UHFFFAOYSA-N

Canonical SMILES

CCCCOCN1C=C(C(=O)NC1=O)F

Origin of Product

United States

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